4-(Methoxycarbonyl)-5-methyl-1H-pyrazole-3-carboxylic acid
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Overview
Description
4-(Methoxycarbonyl)-5-methyl-1H-pyrazole-3-carboxylic acid is a heterocyclic organic compound with a pyrazole ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methoxycarbonyl)-5-methyl-1H-pyrazole-3-carboxylic acid typically involves the esterification of dicarboxylic acids. One common method includes the use of methanol and water in a 1:1 ratio, followed by slow evaporation at room temperature to obtain colorless plate crystals . Another approach involves the use of dimethyl terephthalate as a starting material, which undergoes several steps including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalability of the synthesis process involving dimethyl terephthalate suggests that it can be produced in large quantities with a significant yield .
Chemical Reactions Analysis
Types of Reactions
4-(Methoxycarbonyl)-5-methyl-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using reducing agents to remove oxygen or add hydrogen.
Substitution: This compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve specific temperatures, solvents, and catalysts to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes. Substitution reactions can result in a wide range of derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Methoxycarbonyl)-5-methyl-1H-pyrazole-3-carboxylic acid has several scientific research applications:
Biology: This compound can be employed in the study of enzyme inhibitors and other biologically active molecules.
Industry: The compound is used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(Methoxycarbonyl)-5-methyl-1H-pyrazole-3-carboxylic acid involves its interaction with molecular targets and pathways within biological systems. The specific mechanism can vary depending on the application, but it often involves binding to enzymes or receptors, thereby modulating their activity. This modulation can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 4-(Methoxycarbonyl)-5-methyl-1H-pyrazole-3-carboxylic acid include:
- 4-(Methoxycarbonyl)benzoic acid
- 4-(Methoxycarbonyl)cyclohexane-1-carboxylic acid
- 4-(Methoxycarbonyl)phenylboronic acid
Uniqueness
The uniqueness of this compound lies in its pyrazole ring structure, which imparts specific chemical and biological properties. This structure allows it to participate in a wide range of chemical reactions and makes it a valuable building block for the synthesis of complex molecules.
Properties
IUPAC Name |
4-methoxycarbonyl-5-methyl-1H-pyrazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O4/c1-3-4(7(12)13-2)5(6(10)11)9-8-3/h1-2H3,(H,8,9)(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGRRYHBWFLFQBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C(=O)O)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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